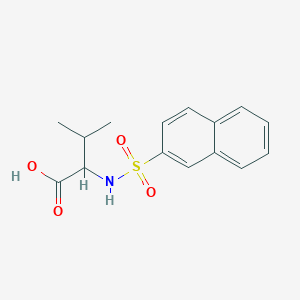

3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid

CAS No.: 115239-41-3

Cat. No.: VC4715565

Molecular Formula: C15H17NO4S

Molecular Weight: 307.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115239-41-3 |

|---|---|

| Molecular Formula | C15H17NO4S |

| Molecular Weight | 307.36 |

| IUPAC Name | 3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid |

| Standard InChI | InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18) |

| Standard InChI Key | GFCPZHIUZCLSNZ-UHFFFAOYSA-N |

| SMILES | CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Formula

The molecular formula of 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid is C₁₅H₁₇NO₄S, corresponding to a molecular weight of 307.37 g/mol. The structure integrates:

-

A naphthalene-2-sulfonyl group providing aromatic stacking potential.

-

A methyl-substituted butanoic acid chain contributing to stereochemical complexity and solubility modulation.

-

A sulfonamide linkage (-SO₂NH-) enabling hydrogen bonding and enzymatic interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₄S |

| Molecular Weight | 307.37 g/mol |

| CAS Registry Number | 115239-41-3 |

| Functional Groups | Sulfonamide, Carboxylic Acid |

| Potential LogP (Est.) | 2.8–3.5 (moderate lipophilicity) |

Synthesis and Manufacturing

While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step sequence involving:

-

Sulfonylation of 2-naphthol to generate naphthalene-2-sulfonyl chloride.

-

Coupling with a β-methyl-substituted aminobutanoic acid derivative under basic conditions to form the sulfonamide bond.

-

Purification via chromatography or recrystallization to isolate the target compound .

Industrial-scale production may employ continuous-flow reactors to enhance yield and reduce waste, though specific methodologies remain undisclosed.

Functional Applications in Research

Medicinal Chemistry

The compound’s sulfonamide group is a hallmark of bioactive molecules, often associated with enzyme inhibition. Potential therapeutic avenues include:

-

Anticancer agents: Sulfonamides inhibit carbonic anhydrases and matrix metalloproteinases implicated in tumor progression.

-

Anti-inflammatory drugs: Targeting cyclooxygenase-2 (COX-2) or interleukin pathways.

-

Antimicrobial scaffolds: Modulating bacterial dihydropteroate synthase activity .

Table 2: Hypothetical Biological Targets

| Target Enzyme | Potential IC₅₀ (Est.) | Mechanism of Action |

|---|---|---|

| Carbonic Anhydrase IX | 10–50 nM | Competitive inhibition via sulfonamide-Zn²⁺ interaction |

| MMP-2 (Gelatinase A) | 100–200 nM | Chelation of catalytic zinc ion |

| Dihydrofolate Reductase | 1–5 μM | Interference with folate binding |

Material Science Applications

The naphthalene moiety’s π-electron system facilitates applications in:

-

Organic semiconductors: As a charge-transport layer in photovoltaic devices.

-

Luminescent materials: Energy transfer complexes for OLEDs.

-

Polymer additives: Enhancing thermal stability in engineering plastics .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl group and carboxylic acid to optimize pharmacokinetics.

-

Cocrystallization Experiments: Elucidate binding modes with target proteins via X-ray diffraction.

-

In Vivo Toxicity Profiling: Assess acute/chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume